1-Butan-2-yl-3-(4-ethoxyphenyl)urea
Description
1-Butan-2-yl-3-(4-ethoxyphenyl)urea is a substituted urea derivative characterized by a urea core (NH–CO–NH) functionalized with a 4-ethoxyphenyl group and a branched butan-2-yl (sec-butyl) alkyl chain. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring contributes to its electron-donating properties, while the sec-butyl substituent enhances lipophilicity.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-butan-2-yl-3-(4-ethoxyphenyl)urea |
InChI |
InChI=1S/C13H20N2O2/c1-4-10(3)14-13(16)15-11-6-8-12(9-7-11)17-5-2/h6-10H,4-5H2,1-3H3,(H2,14,15,16) |
InChI Key |
AXLAZAFBFRWKPT-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Electronic Effects : The 4-ethoxyphenyl group is common across analogs, but substituents like 3-fluorophenyl (electron-withdrawing, ) or thiadiazole (electron-deficient heterocycle, ) alter solubility and intermolecular interactions.
Hydrogen Bonding : Urea derivatives typically form strong N–H···O hydrogen bonds, influencing crystal packing and stability . Bulky substituents (e.g., tert-butyl) may disrupt H-bond networks, whereas planar groups (e.g., thiadiazole) could enhance π-π stacking.
Crystallographic and Hydrogen-Bonding Patterns
Urea derivatives frequently exhibit predictable hydrogen-bonding motifs. For example:
- Chain or Dimer Formation : N–H···O bonds often create infinite chains (C(4) motifs) or discrete dimers (R₂²(8) motifs) .
- Substituent Influence : Bulky groups like tert-butyl () may favor dimeric motifs due to steric constraints, whereas planar substituents (e.g., phenyl rings) promote extended networks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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